4-Chloro-2-fluoro-3-(propan-2-yloxy)phenol
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Overview
Description
4-Chloro-2-fluoro-3-(propan-2-yloxy)phenol is an aromatic compound characterized by the presence of chloro, fluoro, and propan-2-yloxy substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-(propan-2-yloxy)phenol typically involves the reaction of 4-chloro-2-fluorophenol with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propan-2-yloxy group on the phenol ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro or fluoro substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted phenols with different functional groups replacing the chloro or fluoro substituents.
- Quinones or other oxidized derivatives from oxidation reactions.
- Dehalogenated phenols from reduction reactions .
Scientific Research Applications
4-Chloro-2-fluoro-3-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-2-fluoro-3-methoxyphenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
4-Chloro-2-fluoro-3-ethoxyphenol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
4-Chloro-2-fluoro-3-(tert-butoxy)phenol: Similar structure but with a tert-butoxy group instead of a propan-2-yloxy group.
Uniqueness: 4-Chloro-2-fluoro-3-(propan-2-yloxy)phenol is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents also imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCSZRHWRIAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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